molecular formula C18H26FN3O3 B601336 (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one CAS No. 1215006-08-8

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

Cat. No. B601336
M. Wt: 351.42
InChI Key:
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Description

“(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one” is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials1. It has a molecular formula of C18H26FN3O3 and a molecular weight of 351.421. It inhibits bacterial mRNA translation1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography and computational modeling2. However, specific details about the molecular structure of this compound are not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, as a derivative of Linezolid, it might be involved in similar reactions, including interactions with bacterial mRNA.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques, but specific details about the physical and chemical properties of this compound are not available in the search results.


Scientific Research Applications

Stereochemical Aspects in Hydroformylation

The compound has relevance in stereochemistry, particularly in the hydroformylation of oxazoline derivatives. A study by Kollár and Sándor (1993) demonstrated the hydroformylation of a related oxazoline compound, leading to the production of formyl products which are crucial intermediates for synthesizing homochiral amino acid derivatives. This process showed high diastereoselectivities, underlining the compound's significance in producing stereochemically pure substances (Kollár & Sándor, 1993).

Synthesis and Antibacterial Activity

Zhou Wei-cheng (2006) explored the synthesis of oxazolidinone derivatives, including (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one. This research aimed to understand the structure-activity relationship of these compounds. However, the study found that modifications to the oxazolidinone structure could result in the loss of antibacterial activity, highlighting the delicate balance in chemical alterations for therapeutic efficacy (Zhou Wei-cheng, 2006).

Potential Psychotropic Drug

Kruszyński et al. (2001) investigated a series of oxazolidinone derivatives, including compounds structurally similar to (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one, for their psychotropic properties. Preliminary clinical data suggested antidepressive activity in humans, indicating potential applications in psychiatric medicine (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Synthesis and Physicochemical Characterization

Wielgus et al. (2015) conducted a comprehensive study on linezolid and its synthetic precursors, closely related to the compound . They utilized solid-state nuclear magnetic resonance (SS NMR) spectroscopy and electron ionization mass spectrometry to gain detailed structural and spectral information. This research highlights the importance of understanding the molecular structure and behavior of such compounds for pharmaceutical applications (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).

Herbicidal Activity

A study by Kudo et al. (1998) on herbicidal activities of 4-oxazolin-2-one derivatives, which are structurally similar to the compound of interest, showed significant herbicidal activity against various weeds. This implies that similar compounds, including (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one, might possess agricultural applications (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, given its relation to Linezolid, a known antimicrobial, it could potentially be explored further for its antimicrobial properties.


Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.


properties

IUPAC Name

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALVQHTYSGMMGS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linezolid Impurity 11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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